Cas no 84531-35-1 (3-nitro-5,6,7,8-tetrahydroquinoline)

3-nitro-5,6,7,8-tetrahydroquinoline structure
84531-35-1 structure
3-nitro-5,6,7,8-tetrahydroquinoline
84531-35-1
C9H10N2O2
178.187901973724
MFCD15527169
836372
11030373

3-nitro-5,6,7,8-tetrahydroquinoline Properties

Names and Identifiers

    • 5,6,7,8-tetrahydro-3-nitro-Quinoline
    • 3-nitro-5,6,7,8-tetrahydroquinoline
    • 5,6,7,8-Tetrahydro-3-nitroquinoline (ACI)
    • HBFBJEXFVBHLIC-UHFFFAOYSA-N
    • 84531-35-1
    • F30849
    • BS-18173
    • InChI=1/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H
    • 5,6,7,8tetrahydro-3-nitro-quinoline
    • DB-366554
    • DTXSID00452520
    • CS-0102411
    • AKOS015924454
    • EN300-88335
    • 5,6,7,8-tetrahydro-3-nitro-quinoline
    • ALBB-032430
    • MFCD15527169
    • SCHEMBL5582661
    • 3-nitro-5,6,7,8-tetrahydro-quinoline
    • +Expand
    • MFCD15527169
    • HBFBJEXFVBHLIC-UHFFFAOYSA-N
    • 1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2
    • [O-][N+](C1C=C2CCCCC2=NC=1)=O

Computed Properties

  • 178.074227566g/mol
  • 0
  • 1
  • 1
  • 178.074227566g/mol
  • 13
  • 202
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.9
  • 58.7Ų

3-nitro-5,6,7,8-tetrahydroquinoline Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GAS6-100mg
3-nitro-5,6,7,8-tetrahydroquinoline
84531-35-1 95%
100mg
$194.00 2024-04-21
A2B Chem LLC
AH59670-100mg
3-Nitro-5,6,7,8-tetrahydroquinoline
84531-35-1 95%
100mg
$78.00 2024-04-19
Aaron
AR00GB0I-100mg
3-nitro-5,6,7,8-tetrahydroquinoline
84531-35-1 95%
100mg
$203.00
abcr
AB461595-500 mg
3-Nitro-5,6,7,8-tetrahydroquinoline; .
84531-35-1
500MG
€446.40
Alichem
A189004873-1g
3-Nitro-5,6,7,8-tetrahydroquinoline
84531-35-1 95%
1g
$572.22 2023-08-31
Ambeed
A902334-100mg
3-Nitro-5,6,7,8-tetrahydroquinoline
84531-35-1 95%
100mg
$115.0 2024-07-24
Chemenu
CM145948-1g
3-nitro-5,6,7,8-tetrahydroquinoline
84531-35-1 95%
1g
$525 2021-08-05
Enamine
EN300-88335-0.05g
3-nitro-5,6,7,8-tetrahydroquinoline
84531-35-1 95%
0.05g
$252.0 2024-05-20
eNovation Chemicals LLC
Y0987127-1g
3-Nitro-5,6,7,8-tetrahydroquinoline
84531-35-1 95%
1g
$605
Fluorochem
209775-250mg
3-Nitro-5,6,7,8-tetrahydroquinoline
84531-35-1 95%
250mg
£220.00 2022-03-01

3-nitro-5,6,7,8-tetrahydroquinoline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonium acetate Solvents: Ethanol ;  1 h, 65 °C
Reference
An efficient synthesis of Nitrated cycloalka[b]pyridines
Le, Song Thi; et al, Synthesis, 2014, 46(16), 2175-2178

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Inverse electron demand Diels-Alder reactions of 5-nitropyrimidine with enamines. Synthesis of 3-nitropyridine derivatives
Marcelis, Antonius T. M.; et al, Tetrahedron, 1989, 45(9), 2693-702

Synthetic Circuit 3

Reaction Conditions
Reference
1-Pyrrolidino-1-cyclohexene
Cook, A. Gilbert, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Chloroform ;  23 °C; 23 °C → 60 °C; 24 h, 60 °C; cooled
Reference
Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine
Glinkerman, Christopher M.; et al, Organic Letters, 2018, 20(9), 2628-2631

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Chloroform ;  23 °C; 23 °C → 60 °C; 24 h, 60 °C; cooled
Reference
Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine
Glinkerman, Christopher M.; et al, Organic Letters, 2018, 20(9), 2628-2631

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol
Reference
Nitropyrimidinones. Synthetic equivalents of diformylamine and nitromalonaldehyde
Nishiwaki, Nagatoshi; et al, Synthesis, 1997, (11), 1277-1280

Synthetic Circuit 7

Reaction Conditions
Reference
1-Pyrrolidino-1-cyclohexene
Cook, A. Gilbert, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Dichloromethane ,  Water ;  3 min, rt
2.1 Solvents: Chloroform ;  23 °C; 23 °C → 60 °C; 24 h, 60 °C; cooled
Reference
Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine
Glinkerman, Christopher M.; et al, Organic Letters, 2018, 20(9), 2628-2631

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydroxylamine-O-sulfonic acid Solvents: Water ;  10 min, rt; rt → 60 °C; 5 h, 60 °C; cooled
2.1 Reagents: Sodium periodate Solvents: Dichloromethane ,  Water ;  3 min, rt
3.1 Solvents: Chloroform ;  23 °C; 23 °C → 60 °C; 24 h, 60 °C; cooled
Reference
Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine
Glinkerman, Christopher M.; et al, Organic Letters, 2018, 20(9), 2628-2631

Synthetic Circuit 10

Reaction Conditions
Reference
The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatom
Rickborn, Bruce, Organic Reactions (Hoboken, 1998, 53,

3-nitro-5,6,7,8-tetrahydroquinoline Raw materials

3-nitro-5,6,7,8-tetrahydroquinoline Preparation Products

3-nitro-5,6,7,8-tetrahydroquinoline Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:84531-35-1)
ZHAO JING LI
17558870519
sales02@chemsoon.com

3-nitro-5,6,7,8-tetrahydroquinoline Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84531-35-1)3-nitro-5,6,7,8-tetrahydroquinoline
A864103
99%/99%
250mg/1g
151.0/383.0